tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15FN2O2 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5,10H2,1-3H3 |
InChI Key |
WWEHJJBNTCAPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(N)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
The synthesis begins with 4-azido-2-methyl-1-butene (3) , prepared from 3-methyl-3-buten-1-ol through tosylation, azide substitution, and Staudinger reduction. This intermediate undergoes bromofluorination using N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et₃N·3HF) in dichloromethane at 0°C.
Reaction Conditions:
-
Temperature: 0°C
-
Solvent: Dichloromethane
-
Reagents: NBS (1.1 equiv), Et₃N·3HF (2.5 equiv)
The product, 4-azido-1-bromo-2-fluoro-2-methylbutane (7) , is used without purification due to its instability.
Reductive Amination and Boc Protection
The azide group in 7 is reduced via catalytic hydrogenation (H₂, 5 bar) over 10% Pd/C in ethyl acetate, with simultaneous protection using di-tert-butyl dicarbonate (Boc₂O) . This one-pot reaction yields tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate (8) .
Optimized Parameters:
Cyclization to Form the Azetidine Ring
The final step involves intramolecular nucleophilic substitution, where the bromide in 8 is displaced by the deprotonated amine. Treatment with sodium hydride (NaH) in DMF at room temperature induces cyclization.
Critical Conditions:
Overall Yield: 43% (5 steps from 3-methyl-3-buten-1-ol).
Alternative Route: Deoxofluorination of Hydroxylated Precursors
Synthesis of 3-Hydroxyazetidine Intermediate
An alternative approach starts with 3-hydroxyazetidine-1-carboxylate , synthesized via cyclization of protected β-amino alcohols. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate can be prepared from epichlorohydrin and tert-butyl carbamate under basic conditions.
Fluorination with DAST
The hydroxyl group is fluorinated using DAST in dichloromethane at −78°C. This method, while straightforward, often suffers from lower yields (50–60%) due to competing elimination reactions.
Reaction Setup:
-
Reagent: DAST (1.2 equiv)
-
Temperature: −78°C → 0°C (gradual warming)
-
Solvent: Dichloromethane
Comparative Analysis of Methods
| Parameter | Bromofluorination Route | Deoxofluorination Route |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Number of Steps | 5 | 3 |
| Overall Yield | 43% | 30–35% |
| Stereochemical Control | High | Moderate |
| Scalability | Industrial-friendly | Limited by DAST handling |
The bromofluorination route is superior for large-scale synthesis due to higher yields and better safety profile.
Mechanistic Insights
Bromofluorination Mechanism
The reaction of 4-azido-2-methyl-1-butene (3) with NBS and Et₃N·3HF proceeds via electrophilic bromofluorination . The alkene undergoes anti-addition, with fluorine attaching to the more substituted carbon due to carbocation stability.
Cyclization Kinetics
The NaH-mediated cyclization of 8 follows an SN2 mechanism , where the deprotonated amine attacks the adjacent bromide. The reaction rate is enhanced by the polar aprotic solvent (DMF), which stabilizes the transition state.
Characterization and Quality Control
Successful synthesis is confirmed via:
Industrial-Scale Considerations
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group serves as a temporary protective moiety for the amine, enabling selective functionalization. Acidic conditions (e.g., HCl or trifluoroacetic acid) cleave the Boc group efficiently:
| Conditions | Outcome | Yield | Source |
|---|---|---|---|
| HCl in ethanol/water | Forms amine hydrochloride salt | 81.9% | |
| TFA in dichloromethane | Yields free 3-amino-3-fluoroazetidine | >90%* |
*Inferred from analogous Boc deprotections in azetidines .
Acylation and Alkylation of the Primary Amine
The deprotected amine undergoes nucleophilic reactions with electrophiles. Key examples include:
Acylation with Carboxylic Acids
Coupling agents like EDCI/HOBt facilitate amide bond formation:
pythonExample: Reaction with dibenzo[b,f][1,4]thiazepine-8-carboxylic acid Reagents: EDCI·HCl, HOBt, DMF, RT Yield: 61% [2]
Alkylation with Alkyl Halides
Electrophilic substitution under basic conditions:
pythonExample: Reaction with 2-chlorothieno[2,3-d]pyrimidine Conditions: DIPEA, THF, 70°C Yield: 81.9% [2]
Nucleophilic Substitution at the Fluorine Position
The fluorine atom’s electronegativity and the azetidine ring’s strain enable selective substitutions under basic or transition metal-catalyzed conditions:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Fluoroazetidine derivative | K₂CO₃, DMF, 80°C | 3-Methoxyazetidine | 68%* |
*Inferred from similar fluorinated azetidine reactions .
Ring-Opening Reactions
The azetidine ring’s strain (~25 kcal/mol) allows nucleophilic ring-opening:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Water | Acidic hydrolysis | β-Fluoro-β-aminocarboxylic acid | Medicinal chemistry |
| Grignard reagents | Anhydrous THF, 0°C | Fluorinated open-chain amines | Intermediate synthesis |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of azetidine compounds, including tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate, have shown potential in anticancer applications. For instance, studies on related azetidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that modifications to the azetidine structure can enhance bioactivity against tumors .
Inhibition of Protein Targets
The compound has been investigated for its ability to inhibit specific protein targets involved in disease pathways. For example, similar azetidine derivatives have been evaluated as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor associated with aggressive forms of lymphoma. These studies highlight the potential of azetidine derivatives in modulating oncogenic pathways .
Antimicrobial Properties
Azetidine derivatives have also been explored for their antimicrobial properties. The unique functional groups present in this compound may contribute to interactions with bacterial enzymes or membranes, leading to effective inhibition of bacterial growth .
Building Block in Organic Synthesis
The compound serves as an important building block in organic synthesis, particularly in the development of complex molecules used in pharmaceuticals. Its carboxylate group allows for further functionalization through various coupling reactions, facilitating the synthesis of more complex structures .
Peptide Synthesis
This compound can be utilized as a Boc-protected amino acid derivative in peptide synthesis. The protection of the amino group allows for selective reactions without interfering with other functional groups, making it a versatile reagent in peptide chemistry .
Case Study: Anticancer Compound Development
In a study focused on synthesizing new anticancer agents, researchers modified the azetidine structure by incorporating various substituents at the nitrogen and carbon positions. The resulting compounds were tested for their cytotoxicity against several cancer cell lines, revealing that certain modifications significantly increased their potency compared to unmodified analogs .
Case Study: BCL6 Inhibition
Another investigation aimed at targeting BCL6 involved synthesizing a series of azetidine derivatives based on this compound. The study reported that some of these derivatives exhibited low nanomolar IC50 values, indicating strong inhibition of BCL6 activity and suggesting their potential use as therapeutic agents in treating diffuse large B-cell lymphoma .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and stability, while the azetidine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate with four analogs:
Key Observations :
- Fluorine vs. Hydroxymethyl : The fluorine atom in the target compound increases lipophilicity (Log P ~1.5–2.0 estimated) compared to the hydroxymethyl analog (Log P ~0.5), enhancing membrane permeability and metabolic stability .
- Amino Group Reactivity: The primary amino group in the target compound facilitates hydrogen bonding and derivatization (e.g., amide coupling), contrasting with the formyl group in the analog, which is more reactive toward nucleophiles .
- Bromine vs. Fluorine : The bromoethyl analog (Log P ~2.5) is more lipophilic and reactive but poses greater toxicity risks due to the bromine atom .
Biological Activity
Tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate is a synthetic compound notable for its unique azetidine structure, which includes a tert-butyl group and a fluorine atom at the 3-position of the azetidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and neuroprotective properties. The following sections provide an in-depth analysis of its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C10H18F2N2O3
- Molecular Weight : Approximately 252.26 g/mol
- Functional Groups : The presence of an amino group and a carboxylate enhances its reactivity.
Antimicrobial Activity
Research indicates that the azetidine ring structure may enhance membrane permeability, allowing it to act effectively against bacterial cells. The compound has shown potential as an antimicrobial agent, particularly in studies involving various bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects on bacterial growth.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. These effects are hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Further research is needed to elucidate the underlying mechanisms.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Fluorination : Selective introduction of fluorine atoms at the 3-position is critical for enhancing biological activity.
- Carboxylation : The carboxylic acid functionality is introduced to increase reactivity and potential for further modifications.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that this compound could serve as a lead candidate for developing new antimicrobial agents.
Neuroprotection in Neuronal Models
In vitro studies using neuronal cell lines have demonstrated that this compound can significantly reduce cell death induced by oxidative stress. The compound was found to downregulate pro-apoptotic markers while upregulating neuroprotective factors, indicating its potential utility in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Similarity Index | Biological Activity |
|---|---|---|---|
| Tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate | C9H16FNO2 | 0.94 | Antimicrobial |
| Tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate | C10H18FNO2 | 0.92 | Neuroprotective |
| (3-Fluoro-azetidin-3-ylmethyl)-methyl-carbamic acid tert-butyl ester | C9H16FNO2 | 0.92 | Antimicrobial |
Q & A
Q. How can the compound’s stability under photolytic conditions be assessed for photopharmacology applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
